molecular formula C15H20O3 B1302619 5-(4-tert-Butylphenyl)-5-oxovaleric acid CAS No. 97692-66-5

5-(4-tert-Butylphenyl)-5-oxovaleric acid

Cat. No.: B1302619
CAS No.: 97692-66-5
M. Wt: 248.32 g/mol
InChI Key: AFFDWEJUANCIGY-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid typically involves the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by subsequent reactions to form the valeric acid moiety. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using specialized reactors and continuous flow systems. These methods are designed to optimize the reaction efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(4-tert-Butylphenyl)-5-oxovaleric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the valeric acid moiety.

    4-tert-Butylbenzoic acid: Contains a carboxylic acid group attached to the phenyl ring instead of the valeric acid chain.

    tert-Butylphenylboronic acid: Features a boronic acid group attached to the phenyl ring

Uniqueness

5-(4-tert-Butylphenyl)-5-oxovaleric acid is unique due to the combination of the tert-butylphenyl structure with the valeric acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2,3)12-9-7-11(8-10-12)13(16)5-4-6-14(17)18/h7-10H,4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFDWEJUANCIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373831
Record name 5-(4-tert-Butylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97692-66-5
Record name 5-(4-tert-Butylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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